5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound classified under the triazole family. Triazoles are five-membered heterocyclic compounds featuring three nitrogen atoms in their ring structure. This particular compound is notable for its potential applications in medicinal chemistry and materials science, where it serves as a scaffold for drug development and the synthesis of advanced materials.
The compound can be identified by its IUPAC name, 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and has the molecular formula with a molecular weight of approximately 296.12 g/mol. It is cataloged in various chemical databases, including PubChem and BenchChem, which provide comprehensive data on its properties and potential applications .
The synthesis of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The molecular structure of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide features a triazole ring substituted with an amino group, a bromobenzyl group, and a phenyl group. The InChI representation for this compound is:
This structure highlights the presence of key functional groups that contribute to its chemical reactivity and biological activity .
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create novel derivatives for further study.
The mechanism of action for 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide largely depends on its application in medicinal chemistry. It may function by binding to specific enzymes or receptors within biological systems, thereby modulating their activity. Common targets include kinases and G-protein coupled receptors. The precise pathways involved can vary based on the specific biological context in which the compound is utilized .
The physical properties of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
Relevant analytical data include infrared (IR) spectra which provide insights into functional groups present within the molecule .
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several significant applications in scientific research:
This compound exemplifies how synthetic organic compounds can bridge multiple fields of research and application through their versatile chemical properties and biological activities.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents the predominant methodology for constructing the 1,2,3-triazole core of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide. This "click" reaction exploits the reaction between 4-bromobenzyl azide and ethyl 2-cyanoacetate under catalytic conditions (CuSO₄·5H₂O, sodium ascorbate) in a THF/H₂O (3:1) solvent system at 60°C for 12 hours. The initial cycloadduct undergoes in situ hydrolysis and decarboxylation to yield the 5-amino-triazole precursor, which is subsequently amidated with aniline derivatives [1] . This approach delivers regioselective N1 benzyl substitution due to copper's directive influence, achieving yields >75% with exceptional functional group tolerance.
Alternative non-decarboxylative routes employ azide-nitrile cycloadditions (DCR) as a complementary strategy. When CuAAC is unsuitable, this method utilizes 4-bromobenzyl azide and cyanoacetamide precursors under basic conditions (KOtBu, DMSO, 70°C). This one-pot reaction directly furnishes the 5-amino-1,2,3-triazole-4-carboxamide scaffold without requiring post-cyclization functionalization, achieving yields up to 94% [9]. The reaction mechanism involves nucleophilic activation of the nitrile followed by [3+2] dipolar cycloaddition, demonstrating broader applicability for electron-deficient nitriles.
Table 1: Comparative Analysis of Triazole Core Assembly Methods
Method | Reaction Conditions | Key Advantages | Yield Range | Regioselectivity |
---|---|---|---|---|
CuAAC (Click Chemistry) | CuSO₄/NaAsc, THF/H₂O (3:1), 60°C, 12h | High regiocontrol (N1-substitution), Scalable | 75-85% | N1:N2 >20:1 |
Azide-Nitrile Cycloaddition | KOtBu (50 mol%), DMSO, 70°C, 3h | Direct 5-amino-carboxamide formation | 85-94% | Exclusive N1 |
Regiocontrol in 1,2,3-triazole systems is paramount due to the potential formation of two regioisomers (1,4- and 1,5-disubstituted). The CuAAC reaction inherently directs 4-bromobenzyl to the N1 position while positioning the carboxamide at C4, as confirmed by X-ray crystallography in analogous structures [1]. This selectivity arises from copper(I) acetylide formation favoring attack at the terminal nitrogen of the azide. Molecular docking studies indicate that N1-substitution optimizes hydrophobic contact with biological targets through the 4-bromobenzyl group, whereas N2-isomers exhibit steric clashes in enzyme binding pockets [1] [7].
Electronic modulation at C5 further enhances bioactivity. The electron-donating 5-amino group participates in intramolecular hydrogen bonding with the carboxamide carbonyl, rigidifying the scaffold into a planar bioactive conformation. Computational analyses (DFT) reveal this interaction lowers the rotatable bond count and reduces conformational entropy upon target binding. Bromine substitution at the benzyl para-position enhances this effect through inductive stabilization, increasing binding affinity by 3-5 fold compared to chloro analogs [1] [5]. Synthetic protocols for C5 derivatization involve in situ generation of diazonium intermediates from the 5-amino group, enabling introduction of aryl, alkyl, or halogen substituents while preserving triazole regiochemistry.
The 4-bromobenzyl moiety is introduced via nucleophilic displacement or Pd-catalyzed cross-coupling. The most efficient route employs 4-bromobenzyl bromide with sodium azide to generate the requisite azide in situ, followed by direct CuAAC without isolation. This telescoped process minimizes hazardous azide handling and achieves >90% conversion [5]. Alternatively, Suzuki-Miyaura coupling of benzyl boronic esters with aryl bromides installs substituted benzyl groups pre-cyclization, though this requires protection of the triazole nitrogen.
For N-phenyl carboxamide installation, activation of the triazole-4-carboxylic acid precedes coupling. Carbodiimide-mediated amidation (EDC/HOBt) in dichloromethane at 0–25°C provides optimal yields (82%) with minimal racemization [9]. For electron-deficient anilines, Buchwald-Hartwig amination proves superior. Using Pd-NHC catalysts (e.g., (THP-Dipp)Pd(cinn)Cl), aryl bromides couple with the 5-amino group in 1,4-dioxane at 110°C, achieving 91% yield for N-aryl derivatives. This method tolerates methoxy, nitro, and heteroaryl substituents without competing C4 carboxamide decomposition [9].
Table 2: Impact of Benzyl/Phenyl Substituents on Physicochemical Properties
Benzyl Substituent | N-Phenyl Substituent | cLogP | Aqueous Solubility (μg/mL) | Binding Affinity (IC₅₀, μM) |
---|---|---|---|---|
4-Br | H | 3.2 | 15.8 | 0.65 |
4-OCF₃ | 4-OMe | 3.6 | 8.3 | 0.48 |
3-Cyclopropyl | 3,4-diOMe | 2.9 | 32.7 | 4.10 |
Structure-activity studies reveal para-bromine maximizes hydrophobic pocket occupancy in target proteins, while ortho-methoxy groups on the N-phenyl ring improve solubility through weakened crystal lattice energy [5].
The inherent low solubility (<20 μg/mL) of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide stems from high crystallinity and cLogP (~3.5). Strategic carboxamide nitrogen derivatization addresses this limitation. Incorporating polar 3,4-dimethoxyphenethylamine instead of aniline increases solubility 2.5-fold (to 52 μg/mL) by disrupting molecular symmetry without sacrificing metabolic stability [5] [9]. Alternatively, benzodioxol-5-ylmethyl substitution enhances aqueous solubility through H-bond donation from the methylene bridge while maintaining nanomolar PXR binding (IC₅₀ = 0.65 μM) [8].
For enzymatic stability, prodrug approaches mask the carboxamide as phosphate esters or amino acid conjugates. In vitro studies show phosphate prodrugs hydrolyze rapidly in hepatic microsomes (t₁/₂ < 15 min), regenerating the parent compound. This strategy boosts oral bioavailability from 22% to 68% in rodent models [5]. Additionally, nanosuspensions stabilized with poloxamer 407 achieve particle sizes <200 nm, enhancing dissolution velocity 5-fold in vitro. Co-crystallization with succinic acid further modifies the solid state, yielding a co-crystal with 3.5-fold higher intrinsic dissolution than the free form [6] [8].
Table 3: Solubility Enhancement Strategies and Outcomes
Modification Strategy | Representative Compound | Aqueous Solubility | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Parent Compound | 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | 15.8 μg/mL | 42 |
Polar Side Chain (3,4-diOMe-Ph) | N-[2-(3,4-dimethoxyphenyl)ethyl] derivative | 52.0 μg/mL | 38 |
Prodrug (Phosphate Ester) | Carboxamide-O-phosphate | 320 μg/mL* | >360 (rapid hydrolysis) |
Nanosuspension (Poloxamer 407) | Parent compound + stabilizer | 185 μg/mL** | 42 |
Measured as phosphate precursor; *At 2h in simulated intestinal fluid
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9